Ochrocarpin C
Description
Ochrocarpin C is a 4-phenylcoumarin derivative isolated from Mesua ferrea, a plant traditionally used in Southeast Asian medicine for its anti-inflammatory, antimicrobial, and cytotoxic properties . Structurally, it belongs to the class of benzoylated 4-phenylcoumarins characterized by a coumarin backbone substituted with a phenyl group at the C-4 position and additional acyl or benzoyl groups at other positions.
Properties
Molecular Formula |
C24H22O6 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(2-methylpropanoyl)-4-phenylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C24H22O6/c1-12(2)20(26)19-21(27)18-14(13-8-6-5-7-9-13)11-17(25)30-22(18)15-10-16(24(3,4)28)29-23(15)19/h5-12,27-28H,1-4H3 |
InChI Key |
VUTHGCZKFOZRRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C4=CC=CC=C4)C=C(O2)C(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Ochrocarpin C and Related Compounds
*Note: this compound’s substituents are inferred from its classification within the 4-phenylcoumarin group.
- Key Structural Differences: Acyl Substitutions: Ochrocarpins F and G feature a 2-methylbutyryl group at C-6, while Ochrocarpins H and I have a 3-methylbutyryl group, altering their hydrophobicity and stereochemical interactions . Benzoylation: Neurophyllol C distinguishes itself with a benzoyl group at C-6, which enhances UV absorption (λmax = 255–313 nm) compared to non-benzoylated analogs .
Spectroscopic Properties
Table 2: UV and Mass Spectrometry Data for Selected Compounds
- UV Trends: Benzoylated derivatives (e.g., Neurophyllol C) exhibit bathochromic shifts (λmax > 250 nm) compared to non-benzoylated coumarins due to extended conjugation .
Mass Fragmentation :
- Loss of 56 u (e.g., in Ochrocarpin I) corresponds to a prenyl group, common in Mammea coumarins .
Q & A
Q. How can PICO criteria structure hypotheses about this compound’s therapeutic potential?
- Answer : Example framework:
- Population : Triple-negative breast cancer cells (MDA-MB-231).
- Intervention : this compound (10 µM, 48h exposure).
- Comparison : Paclitaxel (10 nM) + vehicle control.
- Outcome : Apoptosis (Annexin V/PI flow cytometry).
Pre-register hypotheses on platforms like Open Science Framework to reduce bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
